molecular formula C17H20N2O6S B6422893 methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate CAS No. 919623-48-6

methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate

Cat. No. B6422893
CAS RN: 919623-48-6
M. Wt: 380.4 g/mol
InChI Key: ZFUCFMSOQCFTDW-UHFFFAOYSA-N
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Description

Methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylate (MDP4C) is an organic compound that has been studied for its potential applications in a variety of fields, such as biomedical research, drug development, and biotechnology. MDP4C is a synthetic compound that is composed of a piperidine ring, an aromatic ring, and a sulfonyl group. The compound has been found to possess a variety of properties, including antioxidant, anti-inflammatory, and anticonvulsant activities. Additionally, MDP4C has been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to interact with DNA and RNA.

Scientific Research Applications

Monoclonal Antibody Production

This compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Control of Galactosylation

The compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might be used to control the level of the galactosylation for the N-linked glycans .

Structural Optimization

The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .

Anticonvulsant Research

While not directly related to the compound , the MES test, which is recognized as an animal model of tonic–clonic seizures in human epilepsy, could potentially be used to test the anticonvulsant properties of this compound .

Antimicrobial Activities

Again, while not directly related to the compound , similar compounds have shown enhanced antimicrobial activities against Bacillus subtilis (gram+ive) and Escherichia coli (gram–ive bacteria) . This suggests potential antimicrobial applications for this compound.

Antioxidant Activity

Similar compounds have also shown significant antioxidant activity , suggesting that this compound might also have potential applications as an antioxidant.

Mechanism of Action

Target of Action

It is known that 2,5-dioxopyrrolidin-1-yl acrylate, a related compound, can react with a monoclonal anti-horseradish peroxidase igg antibody . This suggests that the compound may interact with proteins, specifically antibodies, and modify their structure.

Mode of Action

The compound likely interacts with its targets through a process known as protein crosslinking . This involves the formation of covalent bonds between different parts of a protein molecule, altering its structure and function. In the case of 2,5-Dioxopyrrolidin-1-yl acrylate, it has been shown to modify lysine residues , which could potentially alter the protein’s activity or stability.

Pharmacokinetics

For instance, 2,5-Dioxopyrrolidin-1-yl acrylate has been shown to be soluble in DMSO , which could potentially aid in its absorption and distribution.

properties

IUPAC Name

methyl 1-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-25-17(22)12-8-10-18(11-9-12)26(23,24)14-4-2-13(3-5-14)19-15(20)6-7-16(19)21/h2-5,12H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUCFMSOQCFTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-{[4-(2,5-dioxoazolidinyl)phenyl]sulfonyl}piperidine-4-carboxylate

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